molecular formula C14H13N9 B2981329 9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine CAS No. 2380183-31-1

9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine

Cat. No.: B2981329
CAS No.: 2380183-31-1
M. Wt: 307.321
InChI Key: NJHOAFKUKFDMHT-UHFFFAOYSA-N
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Description

9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine is a complex organic compound that features a purine base modified with a methyl group and a pyridinyltriazolylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine typically involves multiple steps, starting with the preparation of the purine base. The purine base is then methylated at the 9-position using methyl iodide in the presence of a base such as potassium carbonate. The next step involves the formation of the pyridinyltriazolylmethyl substituent through a click chemistry reaction, where an azide and an alkyne are reacted in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click chemistry step, which allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring and pyridine moiety are particularly important for binding interactions, as they can form hydrogen bonds and π-π interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-Nitro-N-(pyridin-4-yl)pyridin-4-amine
  • N-Methyl-1-(pyridin-4-yl)methanamine

Uniqueness

9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine is unique due to its combination of a purine base with a pyridinyltriazolylmethyl substituent. This structure provides a unique set of chemical properties and potential biological activities that are not found in the similar compounds listed above .

Properties

IUPAC Name

9-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N9/c1-22-9-19-12-13(17-8-18-14(12)22)16-6-10-7-23(21-20-10)11-2-4-15-5-3-11/h2-5,7-9H,6H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHOAFKUKFDMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC3=CN(N=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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